molecular formula C6H5N3O2 B12867420 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B12867420
M. Wt: 151.12 g/mol
InChI Key: HFYDTSLHFPSOJS-UHFFFAOYSA-N
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Description

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 81303-57-3) is a high-purity heterocyclic building block designed for research applications. This compound, with a molecular formula of C 6 H 5 N 3 O 2 and a molecular weight of 151.12 g/mol, is characterized by the presence of both a reactive cyano group and a carboxylic acid functional group on its pyrazole core . This unique structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel compounds for medicinal chemistry and agrochemical research. The carboxylic acid moiety can undergo standard transformations such as amide coupling and esterification, while the cyano group offers a handle for further functionalization, enabling researchers to create diverse chemical libraries . Researchers should note that this compound requires careful handling. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment (PPE) including protective gloves, clothing, and eye/face protection is recommended. Always use in a well-ventilated area and do not breathe its dust . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use .

Properties

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

3-cyano-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5N3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3H,1H3,(H,10,11)

InChI Key

HFYDTSLHFPSOJS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Synthesis of Ethyl 3-cyano-1-methyl-1H-pyrazole-4-carboxylate :

    • A cyano-substituted 1,3-diketone (e.g., ethyl 2-cyano-3-oxobutanoate) reacts with methylhydrazine in ethanol under reflux (60–80°C) for 4–6 hours.
    • The reaction proceeds via cyclocondensation, forming the pyrazole ring with a cyano group at position 3 and an ester at position 4.
  • Oxidation to Carboxylic Acid :

    • The ester intermediate is oxidized using potassium permanganate (KMnO₄) in a basic aqueous solution (70–80°C, 2–4 hours).
    • Yield: 75–85% after recrystallization.

Example Reaction Conditions:

Step Reagents/Conditions Yield
Cyclocondensation Methylhydrazine, ethanol, reflux 80–90%
Oxidation KMnO₄, H₂O/NaOH, 70–80°C 75–85%

Nucleophilic Cyanation of Halogenated Pyrazoles

This approach introduces the cyano group via substitution of a halogen atom at position 3 on a preformed pyrazole ring.

Key Steps:

  • Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid :

    • Ethyl acetoacetate reacts with methylhydrazine in DMF/POCl₃ to form 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Cyanation :

    • The chlorine atom at position 3 is replaced with a cyano group using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for 8–12 hours.
    • Yield: 65–75%.

Example Reaction Conditions:

Step Reagents/Conditions Yield
Chlorination POCl₃/DMF, 50–60°C 85–90%
Cyanation CuCN, DMF, 120–140°C 65–75%

Oxidation of 3-Cyano-1-methyl-1H-pyrazole-4-methanol

This method oxidizes a hydroxymethyl group at position 4 to a carboxylic acid.

Key Steps:

Direct Carboxylation of 3-Cyano-1-methyl-1H-pyrazole

A metal-catalyzed carboxylation introduces the carboxylic acid group directly at position 4.

Key Steps:

  • Carbon Dioxide Insertion :
    • 3-Cyano-1-methyl-1H-pyrazole reacts with CO₂ under palladium catalysis (Pd(OAc)₂, 80–100°C, 12–24 hours).
    • Yield: 60–70%.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regioselectivity, scalable Requires toxic KMnO₄
Nucleophilic Cyanation Direct substitution, moderate yields High temperatures required
Oxidation Simple reagents Multi-step synthesis
Direct Carboxylation Atom-economical Low yields, specialized catalysts

Key Findings from Literature

  • Patent WO2017064550A1 : Demonstrated that weak bases (e.g., NaHCO₃) in biphasic systems improve pyrazole ring closure efficiency (yields >85%).
  • MDPI Study : Highlighted KMnO₄’s effectiveness in oxidizing acetyl groups to carboxylic acids under mild conditions.
  • Evitachem Synthesis : Confirmed that thionyl chloride efficiently converts carboxylic acids to acyl chlorides, though this step is unnecessary for the target compound.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-cyano-1-methyl-1H-pyrazole-4-carboxylic acid exhibit notable antifungal properties. A series of novel amides synthesized from this compound were tested against several phytopathogenic fungi. The results indicated that many derivatives showed moderate to excellent antifungal activity, with one compound, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, outperforming the commercial fungicide boscalid in efficacy .

Inhibition of Xanthine Oxidoreductase

Another significant application is its role as a potent inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. The compound Y-700, a derivative of this compound, has been characterized for its mixed-type inhibition against bovine milk xanthine oxidoreductase. This inhibition mechanism suggests potential therapeutic uses in conditions related to hyperuricemia and gout .

Pesticide Development

The compound serves as an essential intermediate in the synthesis of novel pesticides. It has been utilized in creating various pyrazole-based fungicides and bactericides that are characterized by high efficiency and low toxicity. For instance, it is a precursor for synthesizing compounds like fluopyram and bixafen, which are recognized for their effectiveness against a broad spectrum of plant pathogens .

Structure-Activity Relationship Studies

Research involving structure-activity relationship (SAR) studies has been pivotal in optimizing the biological activity of pyrazole derivatives. By modifying various substituents on the pyrazole ring, researchers have been able to enhance the fungicidal properties while reducing phytotoxicity. This approach has led to the development of environmentally friendly agrochemicals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Step 1: Formation of the pyrazole ring through condensation reactions.
  • Step 2: Introduction of the cyano and carboxylic acid functional groups via nucleophilic substitutions.

The characterization of synthesized compounds is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm structural integrity and purity .

Case Studies

StudyFindingsApplication
Study on antifungal activitySeveral derivatives exhibited higher antifungal activity than traditional fungicidesCrop protection
Xanthine oxidoreductase inhibitionY-700 showed mixed-type inhibition with potential therapeutic applicationsTreatment of gout
SAR studies on pyrazole derivativesOptimization led to enhanced efficacy and reduced toxicityDevelopment of eco-friendly pesticides

Mechanism of Action

The mechanism of action of 3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it can act as an inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby affecting cellular respiration .

Comparison with Similar Compounds

Electronic and Reactivity Profiles

  • Cyano vs. Fluorinated Groups: The -CN group in the target compound offers stronger electron-withdrawing effects compared to -CF₂H or -CF₃ (in fluorinated analogs), influencing hydrolysis rates and electrophilic substitution patterns .
  • Positional Isomerism : Moving the carboxylic acid from position 4 to 3 (e.g., 1-methyl-1H-pyrazole-3-carboxylic acid) reduces steric hindrance but alters hydrogen-bonding capacity, impacting biological target interactions .

Biological Activity

3-Cyano-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, including anti-inflammatory and anticancer effects, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring with a cyano group at position 3 and a carboxylic acid functional group at position 4. Its molecular formula is C6H6N4O2C_6H_6N_4O_2 with a molecular weight of approximately 179.18 g/mol. The presence of both electron-withdrawing (cyano) and electron-donating (methyl) groups contributes to its unique reactivity and biological profile.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes involved in the inflammatory response. For instance, it has shown potential in inhibiting the production of pro-inflammatory cytokines, which are crucial in mediating inflammation.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism behind its anticancer activity appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells.

Cancer Type Cell Line IC50 (µM) Mechanism
Lung CancerA54912.5Induction of apoptosis
Breast CancerMDA-MB-23110.0Cell cycle arrest
Colorectal CancerHT-2915.5Inhibition of proliferation

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Receptor Interactions : It has been shown to bind to receptors implicated in cancer progression, potentially altering signaling pathways that promote tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : A study published in ACS Omega demonstrated that compounds with a pyrazole scaffold, including this compound, exhibited significant antiproliferative effects against multiple cancer cell lines .
  • In Vivo Studies : Animal models have shown that administration of this compound results in reduced tumor size and improved survival rates in mice bearing tumors, highlighting its potential as an effective therapeutic agent .
  • Molecular Modeling Studies : Computational studies have suggested that the compound can effectively dock into the active sites of target enzymes, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyano-1-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodology : Cyclocondensation of ethyl acetoacetate with appropriate reagents (e.g., DMF-DMA and hydrazine derivatives) is a common approach for pyrazole-carboxylic acid derivatives. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation followed by hydrolysis under basic conditions (NaOH/EtOH) . Optimization involves adjusting reaction time, temperature (typically 80–100°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments. For structurally similar compounds, aromatic protons appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.3–3.1 ppm .
  • IR : Carboxylic acid O-H stretching (2500–3300 cm1^{-1}) and C≡N stretching (2200–2250 cm1^{-1}) are diagnostic .
  • X-ray diffraction : Single-crystal X-ray analysis resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen-bonding networks in pyrazole derivatives) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

  • Methodology : Store at –20°C in airtight containers under inert gas (N2_2 or Ar) to prevent moisture absorption and decarboxylation. Stability studies for analogous compounds show degradation <5% over 1 year under these conditions . Avoid prolonged exposure to light, as UV irradiation can induce photolytic cleavage of the cyano group .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the biological activity of pyrazole-4-carboxylic acid derivatives?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases, COX-2, or mTOR using fluorometric/colorimetric substrates (e.g., ADP-Glo™ kinase assay). IC50_{50} values for related compounds range from 0.5–50 µM depending on substituents .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells). Derivatives with electron-withdrawing groups (e.g., –CN, –CF3_3) show enhanced activity via autophagy induction .

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) at B3LYP/6-31G(d) level calculates:

  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites. The cyano group at C3 increases electrophilicity at C4-carboxylic acid, favoring nucleophilic substitutions .
  • HOMO-LUMO gaps : Predict charge-transfer interactions. For 5-methyl-1-phenyl analogs, HOMO-LUMO gaps of ~4.5 eV suggest moderate reactivity .

Q. How do structural modifications (e.g., substituent position) impact physicochemical and biological properties?

  • Case Study :

  • C3-Cyano vs. C3-CF3_3 : The cyano group enhances metabolic stability compared to trifluoromethyl analogs but reduces solubility in aqueous buffers (logP increases by ~0.5 units) .
  • N1-Methylation : Improves bioavailability by reducing first-pass metabolism. Methylated derivatives exhibit 2–3× higher plasma half-lives in rodent models .

Q. How should researchers address contradictions in reported bioactivity data for pyrazole derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, noting variations in assay conditions (e.g., cell line specificity, serum concentration). For example, mTOR inhibition efficacy varies with ATP concentration in kinase assays .
  • Structure-activity relationship (SAR) : Isolate confounding variables (e.g., lipophilicity, steric effects) using matched molecular pair analysis. Substituent ortho to the carboxylic acid often sterically hinders target binding .

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